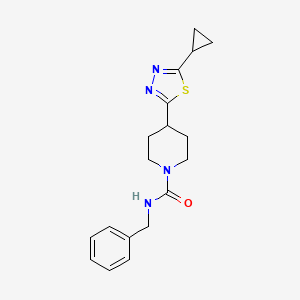![molecular formula C16H17ClN2O5S B6575710 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide CAS No. 1105221-77-9](/img/structure/B6575710.png)
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide (also known as CDP-5NBS) is a synthetic compound used in a variety of scientific research applications. It is a sulfonamide derivative that has been used in a range of experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
CDP-5NBS has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has also been used to investigate the mechanism of action of various drugs and to study the effects of environmental toxins on human health. Additionally, it has been used to study the effects of certain hormones on cell growth and development.
Mécanisme D'action
The mechanism of action of CDP-5NBS is not fully understood. However, it is believed to interact with certain proteins, enzymes, and receptors in the body in order to produce its biochemical and physiological effects. Specifically, it is believed to interact with the GABA receptors, which are involved in the regulation of neurotransmission. Additionally, it is believed to interact with the enzyme cytochrome P450, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
CDP-5NBS has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, as well as to reduce the risk of stroke and heart disease. In animal studies, it has been found to reduce anxiety and improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
CDP-5NBS has several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it is relatively non-toxic and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the species being studied.
Orientations Futures
There are a variety of potential future directions for research involving CDP-5NBS. These include further studies of its biochemical and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, further research could be conducted into its mechanism of action, as well as its potential interactions with other drugs and environmental toxins. Additionally, further research could be conducted into its potential use as a biomarker for certain diseases. Finally, further research could be conducted into its potential use as a tool for drug delivery.
Méthodes De Synthèse
The synthesis of CDP-5NBS involves the reaction of a sulfonamide with a nitrobenzene derivative. The sulfonamide is synthesized by the reaction of an amide with sulfonyl chloride, while the nitrobenzene derivative is synthesized by the reaction of a phenol with nitric acid. The two compounds are then reacted with a chlorinating agent to form the desired product. This method has been found to be relatively efficient and cost-effective.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-11-7-12(2)9-14(8-11)24-6-5-18-25(22,23)16-10-13(19(20)21)3-4-15(16)17/h3-4,7-10,18H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYOKRQQSGFISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-5-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6575634.png)
![1-[(4-fluorophenyl)methyl]-3-(1-methanesulfonylpiperidin-4-yl)-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6575640.png)
![2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575647.png)
![2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6575668.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)
![N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575678.png)
![2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6575682.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B6575688.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6575691.png)
![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide](/img/structure/B6575718.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6575719.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6575733.png)